molecular formula C8H7NO3 B1343043 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde CAS No. 443955-90-6

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde

Cat. No.: B1343043
CAS No.: 443955-90-6
M. Wt: 165.15 g/mol
InChI Key: OMWBUWDHEZIMGQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde (CAS: 443955-90-6) is a heterocyclic compound featuring a fused dioxane and pyridine ring system. The aldehyde group at position 7 and the [2,3-c] ring fusion distinguish it from related isomers. This compound is of interest in pharmaceutical and organic synthesis due to its reactive aldehyde moiety, which serves as a key intermediate in cross-coupling reactions and drug design . Its molecular formula is inferred as C₈H₇NO₃, with a monoisotopic mass of 165.0426 g/mol (calculated based on structural analogs) .

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-6-3-7-8(4-9-6)12-2-1-11-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWBUWDHEZIMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619196
Record name 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443955-90-6
Record name 2,3-Dihydro-1,4-dioxino[2,3-c]pyridine-7-carboxaldehyde
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Record name 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
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Record name 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxin precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde is C₈H₇NO₃ with a molecular weight of 165.15 g/mol. The compound features a dioxin ring fused with a pyridine structure, which contributes to its reactivity and biological activity. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 95849-26-6

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives related to this compound. For instance, compounds derived from this structure have shown promising results against various cancer cell lines. A notable study indicated that modifications to the dioxin-pyridine core could enhance cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (K562) .

Table 1: Cytotoxic Activity of Dioxin-Pyridine Derivatives

CompoundCell LineIC50 (µM)Activity Description
Compound AMCF-715.5Moderate cytotoxicity
Compound BK5628.9High sensitivity observed
Compound CSaOS220.0Moderate activity

Anti-inflammatory Properties

In addition to anticancer activity, derivatives of this compound have been evaluated for their anti-inflammatory effects. The compounds exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some showing significant potency against COX-2 .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio
Compound D21.89.22.37
Compound E43.015.02.87

Organic Synthesis Applications

The unique structure of this compound allows it to serve as a versatile precursor in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Synthesis Methodologies

Several synthetic routes have been developed to prepare this compound efficiently. One notable method involves a three-step reaction process that allows for the introduction of various substituents on the dioxin-pyridine framework .

Table 3: Synthesis Steps Overview

Step NumberReaction TypeConditions
Step 1CyclizationAcidic conditions
Step 2FunctionalizationNucleophilic substitution
Step 3Aldol condensationBase catalyzed reaction

Case Study 1: Development of Anticancer Agents

A research team synthesized several derivatives of this compound to evaluate their anticancer activity against different cell lines. The study highlighted that specific modifications significantly enhanced the cytotoxic effects while reducing toxicity in normal cells .

Case Study 2: Anti-inflammatory Drug Development

Another study focused on the anti-inflammatory potential of derivatives based on this compound. Researchers demonstrated that certain analogs exhibited selective inhibition of COX enzymes with minimal side effects compared to existing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxin and pyridine rings may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Key Differences :

  • Synthetic Utility : Bromo and chloro derivatives (e.g., CAS 1346447-08-2) are prioritized in cross-coupling reactions, whereas aldehydes (e.g., 443955-90-6) are leveraged for nucleophilic additions .

Functional Group Variations

Substituents such as aldehydes, esters, and amines dictate application pathways:

Compound Name CAS Number Functional Group Molecular Formula Applications
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate - Ester at C7 C₉H₉NO₄ Stabilized intermediate for hydrolysis to acids; lower reactivity than aldehydes
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol 443955-89-3 Alcohol at C7 C₈H₉NO₃ Pharmaceutical intermediate; reduced electrophilicity vs. aldehyde
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride 917836-01-2 Amine at C7 C₈H₁₁ClN₂O₂ Bioactive amine for drug discovery; salt form enhances solubility

Key Insights :

  • Aldehydes vs. Alcohols : The aldehyde group in 443955-90-6 offers superior reactivity in condensation reactions (e.g., forming Schiff bases) compared to the alcohol in 443955-89-3 .

Substituent Effects on Physicochemical Properties

Halogen and alkyl substituents influence polarity, solubility, and stability:

Compound Name Substituent LogP (Predicted) Melting Point (°C) Stability Notes
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde Aldehyde 0.92 Not reported Air-sensitive; requires anhydrous storage
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde Chloro 1.35 >150 Stable under inert atmosphere; hygroscopic
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Bromo 1.78 120–125 Light-sensitive; prone to debromination

Trends :

  • Halogen Effects : Bromo and chloro substituents increase molecular weight and hydrophobicity (higher LogP), enhancing membrane permeability in drug candidates .
  • Aldehyde Reactivity : The target compound’s aldehyde group necessitates careful handling to prevent oxidation or dimerization .

Biological Activity

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde (CAS Number: 95849-26-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological profiles, and relevant case studies, consolidating findings from diverse research sources.

  • Molecular Formula : C8_8H7_7N\O3_3
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 95849-26-6
  • Structure : The compound features a fused dioxin and pyridine ring system, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodologies often include:

  • Starting Materials : Use of 2-nitro-3-oxiranylmethoxypyridine.
  • Reaction Conditions : Variations in temperature and solvent can significantly affect the yield and purity of the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance:

  • In vitro tests demonstrated effectiveness against several bacterial strains.
  • Comparative studies showed that modifications to the dioxin ring can enhance or reduce activity levels.

Cytotoxicity Studies

Studies have assessed the cytotoxic effects of this compound on cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Findings : The compound displayed significant cytotoxicity with IC50_{50} values in the micromolar range, suggesting potential as an anticancer agent.

The proposed mechanisms include:

  • Interaction with cellular thiols leading to oxidative stress.
  • Inhibition of key enzymes involved in cell proliferation.

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated the anticancer properties of various derivatives of dioxin-pyridine compounds. The results indicated that structural modifications significantly influenced their efficacy against specific cancer types. The study highlighted that compounds similar to this compound showed promising results against melanoma cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had enhanced activity compared to standard antibiotics . The study utilized minimum inhibitory concentration (MIC) assays to quantify activity levels.

Data Tables

Property Value
Molecular FormulaC8_8H7_7N\O3_3
Molecular Weight165.15 g/mol
CAS Number95849-26-6
Antimicrobial Activity (MIC)Varies by strain
Cytotoxicity (IC50_{50})~10 µM (varies by cell line)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Reactant of Route 2
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde

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